molecular formula C17H20N2O2 B12775493 Tropicamide, (R)- CAS No. 92934-63-9

Tropicamide, (R)-

Cat. No.: B12775493
CAS No.: 92934-63-9
M. Wt: 284.35 g/mol
InChI Key: BGDKAVGWHJFAGW-INIZCTEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tropicamide involves several steps:

    Starting Materials: 3-hydroxy-2-phenylpropionic acid and toluene.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for tropicamide typically follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tropicamide undergoes various chemical reactions, including:

    Oxidation: Tropicamide can be oxidized under specific conditions, although this is not commonly employed in its typical applications.

    Reduction: Reduction reactions are less common for tropicamide due to its stable structure.

    Substitution: Tropicamide can undergo substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce different functional groups .

Scientific Research Applications

Tropicamide has a wide range of scientific research applications:

Mechanism of Action

Tropicamide exerts its effects by blocking muscarinic acetylcholine receptors in the eye. This inhibition prevents the contraction of the pupillary sphincter muscle and the ciliary muscle, leading to pupil dilation and paralysis of accommodation. The onset of action is rapid, with effects typically observed within 10-15 minutes and lasting for several hours .

Comparison with Similar Compounds

Similar Compounds

    Atropine: A longer-acting mydriatic agent with a similar mechanism of action but a longer duration of effect.

    Cyclopentolate: Another antimuscarinic agent used for mydriasis and cycloplegia, with a shorter duration compared to atropine but longer than tropicamide.

    Homatropine: Similar to atropine but with a shorter duration of action.

Uniqueness of Tropicamide

Tropicamide is unique due to its rapid onset and relatively short duration of action, making it ideal for diagnostic procedures where temporary pupil dilation is required. Its safety profile and effectiveness in various patient populations further enhance its clinical utility .

Properties

CAS No.

92934-63-9

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

(2R)-N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide

InChI

InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3/t16-/m0/s1

InChI Key

BGDKAVGWHJFAGW-INIZCTEOSA-N

Isomeric SMILES

CCN(CC1=CC=NC=C1)C(=O)[C@@H](CO)C2=CC=CC=C2

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2

Origin of Product

United States

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